An In-depth Technical Guide to the Fundamental Properties of Fenofibric Acid
An In-depth Technical Guide to the Fundamental Properties of Fenofibric Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Defining the Moiety of Action
2-(1,1'-Biphenyl-4-yloxy)-2-methylpropanoic acid, more commonly known in the scientific and clinical communities as Fenofibric acid , represents the pharmacologically active metabolite of the prodrug fenofibrate.[1][2] It is a third-generation fibric acid derivative principally recognized for its potent effects on lipid metabolism.[3] This molecule is not merely a laboratory curiosity; it is the agent responsible for the therapeutic effects observed in the management of dyslipidemia, specifically primary hypercholesterolemia, mixed dyslipidemia, and severe hypertriglyceridemia.[4][5] Its clinical utility stems from its ability to favorably modulate lipid profiles by reducing triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and apolipoprotein B, while concurrently increasing high-density lipoprotein cholesterol (HDL-C).[6] This guide provides a comprehensive overview of its core chemical, pharmacological, and procedural fundamentals, designed to equip researchers with the foundational knowledge required for its study and application.
I. Core Physicochemical and Pharmacokinetic Profile
Understanding the fundamental properties of a molecule is paramount to its effective application in research and development. Fenofibric acid is a white to almost-white crystalline powder, characterized by its poor solubility in water, a key determinant in its formulation and bioavailability.[5][7]
Physicochemical Data Summary
| Property | Value | Source(s) |
| Chemical Name | 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid | [8] |
| Synonyms | Fenofibric acid, Procetofenic acid | [8] |
| Molecular Formula | C₁₇H₁₅ClO₄ | [5] |
| Molecular Weight | 318.75 g/mol | [5] |
| Melting Point | 179 – 183°C | [5] |
| pKa | 4 | [9] |
| Log P | 3.85 - 3.9 | [8][9] |
| Solubility | Practically insoluble in water; solubility increases with pH. Soluble in methanol, ethanol, and DMSO. | [7][10] |
| Appearance | White to off-white crystalline powder | [5][10] |
Pharmacokinetic Profile: The Journey of the Active Metabolite
Fenofibric acid is the end-product of rapid hydrolysis of the fenofibrate prodrug by esterases in the body; no unchanged fenofibrate is detected in plasma.[1] Its pharmacokinetic profile supports once-daily dosing.
| Parameter | Description | Source(s) |
| Absorption | Well absorbed from the GI tract. Food can decrease Cmax by ~35% but does not significantly alter the AUC. | [6] |
| Distribution | Extensively bound to plasma proteins (approximately 99%). | [11] |
| Metabolism | Primarily conjugated with glucuronic acid. Does not undergo significant oxidative metabolism via cytochrome P450 enzymes. A minor pathway involves carbonyl reduction to a benzhydrol metabolite. | [5][12] |
| Elimination Half-Life | Approximately 20 hours. | [5] |
| Excretion | Primarily excreted in the urine, mainly as fenofibric acid glucuronide. | [11] |
II. Mechanism of Action: A Transcriptional Regulator of Lipid Metabolism
The primary pharmacological activity of fenofibric acid is mediated through the potent activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα) .[6][13] PPARα is a ligand-activated nuclear receptor that functions as a key transcriptional regulator of genes involved in lipid and lipoprotein metabolism.[2][14]
Upon binding, fenofibric acid induces a conformational change in the PPARα receptor, promoting its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[15] This binding event initiates a cascade of transcriptional changes:
-
Upregulation of Lipolytic Genes: Transcription of lipoprotein lipase (LPL) is increased, enhancing the catabolism and clearance of triglyceride-rich particles like Very-Low-Density Lipoproteins (VLDL).[1]
-
Downregulation of ApoC-III: Production of Apolipoprotein C-III (ApoC-III), an inhibitor of LPL, is reduced, further promoting lipolysis.[1]
-
Increased Fatty Acid Oxidation: PPARα activation stimulates the expression of genes involved in the cellular uptake and β-oxidation of fatty acids, primarily in the liver and muscle.[16]
-
Upregulation of HDL-Associated Genes: The synthesis of Apolipoproteins A-I and A-II, the primary protein components of HDL, is increased, contributing to higher circulating levels of HDL-C.[6]
Collectively, these transcriptional events result in a significant reduction in plasma triglycerides, a modest reduction in LDL-C, and a notable increase in HDL-C.
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